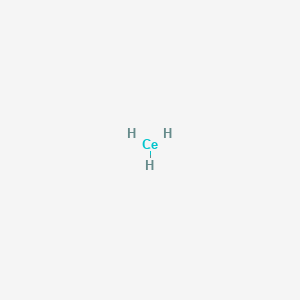
Cerium trihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium trihydride is a useful research compound. Its molecular formula is CeH3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactivity
Cerium trihydride is known for its high reactivity with water, producing cerium hydroxide and hydrogen gas:
This reaction occurs even at low temperatures, making this compound a useful reagent in various chemical processes . Additionally, it can precipitate heavy metals from their salt solutions, indicating its potential in environmental remediation applications .
Energy Storage Applications
This compound has been investigated for its potential use in hydrogen storage systems . The compound can absorb hydrogen at elevated temperatures, forming a solid solution that can release hydrogen when needed. This characteristic is crucial for developing efficient hydrogen storage materials for fuel cells and other energy applications .
- Hydrogen Absorption Capacity : this compound has demonstrated significant hydrogen absorption capabilities, with the ability to form stable hydrides at ambient conditions. This property is particularly beneficial for energy applications where safe and efficient hydrogen storage is required .
Catalytic Applications
The catalytic properties of this compound are noteworthy. It can facilitate various reactions due to its ability to participate in redox processes:
- Catalyst for Organic Reactions : this compound can act as a catalyst in organic synthesis, particularly in reactions involving hydrogenation and dehydrogenation processes. Its ability to release hydrogen makes it suitable for reducing functional groups in organic compounds .
Material Science
In material science, this compound's unique structural characteristics are being explored:
- Cage-Like Structure : Recent studies have revealed that this compound can stabilize a cage-like framework structure at ambient conditions. This structural feature enhances its potential for forming clathrates under high pressure, which could lead to new materials with tailored properties for specific applications .
- Electrical Properties : The electrical resistance of this compound varies with temperature, indicating its potential use in electronic devices. Understanding these properties can lead to advancements in semiconductor technology .
Case Studies
Propiedades
Número CAS |
13864-02-3 |
|---|---|
Fórmula molecular |
CeH3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
cerium trihydride |
InChI |
InChI=1S/Ce.3H |
Clave InChI |
RXEMVTNROUTZCC-UHFFFAOYSA-N |
SMILES |
[CeH3] |
SMILES canónico |
[CeH3] |
Key on ui other cas no. |
13864-02-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















